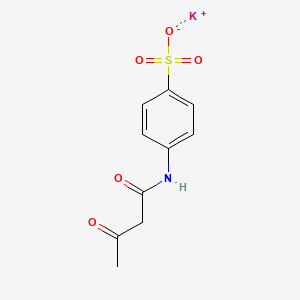

zinc;dioxido(oxo)zirconium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zinc zirconate is a chemical compound that has garnered significant interest in various fields, particularly in advanced materials science and engineering. It is composed of zinc, represented by the symbol Zn, and zirconium, symbolized by Zr. The chemical formula for zinc zirconate is typically represented as Zn₂ZrO₄, indicating the ratio of two zinc atoms to one zirconium atom, and four oxygen atoms

準備方法

Zinc zirconate can be synthesized using various methods, but one of the most common methods involves the high-temperature calcination of a mixture of zinc oxide and zirconium dioxide . The preparation process involves the following steps:

- A homogenous mixture of zinc oxide and zirconium dioxide is prepared.

- This mixture is heated at high temperatures, typically in the range of 800 to 900 degrees Celsius.

- The product is then cooled and washed to remove any unreacted components, leaving behind a pure form of zinc zirconate .

化学反応の分析

Zinc zirconate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both zinc and zirconium gives this compound a unique set of properties that are not found in their individual forms . Common reagents and conditions used in these reactions include:

Oxidation: Zinc zirconate can be oxidized in the presence of oxygen at high temperatures.

Reduction: Reduction reactions can occur in the presence of reducing agents such as hydrogen gas.

Substitution: Substitution reactions can take place with other metal ions under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Zinc zirconate’s unique properties make it a promising material for a wide range of applications :

Ceramics: It is often used as a stabilizing agent due to its high thermal stability.

Electronics: Its properties have been leveraged in the production of varistors and thermistors.

Photonics: Given its high refractive index, zinc zirconate is particularly useful for the production of optical coatings. These coatings enhance the performance of various optical instruments, such as lenses and mirrors, by improving their light transmission and reducing glare.

作用機序

The mechanism by which zinc zirconate exerts its effects is primarily related to its chemical structure and the interaction of its constituent elements. Zinc zirconate’s high thermal stability and resistance to corrosion are attributed to the combination of zinc’s high corrosion resistance and zirconium’s exceptional hardness and durability . These properties enable zinc zirconate to function effectively in high-temperature and corrosive environments.

類似化合物との比較

Zinc zirconate can be compared with other similar compounds, such as:

Zirconium dioxide (ZrO₂): Known for its high thermal stability and hardness, zirconium dioxide is widely used in ceramics and refractory materials.

Zinc oxide (ZnO): Known for its high corrosion resistance and use in various industrial applications, including as a catalyst and in rubber manufacturing.

The uniqueness of zinc zirconate lies in its combination of properties from both zinc and zirconium, making it a particularly robust and resilient compound .

特性

IUPAC Name |

zinc;dioxido(oxo)zirconium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Zn.Zr/q;2*-1;+2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQCSGKWCQEEJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

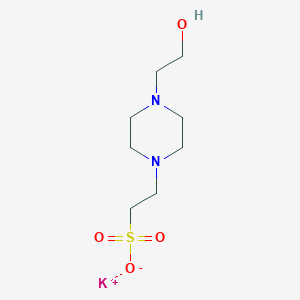

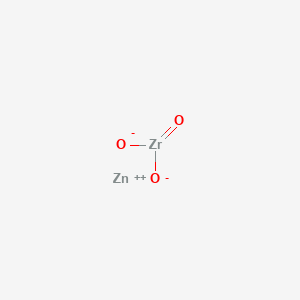

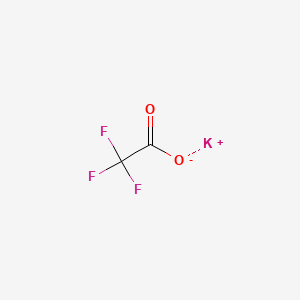

[O-][Zr](=O)[O-].[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3ZnZr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

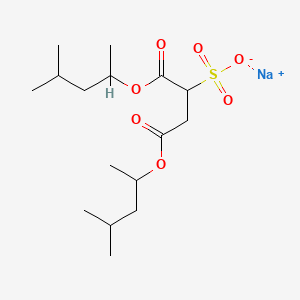

![Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate](/img/structure/B1593189.png)